molecular formula C10H10BNO2 B8145363 3-(1,3,2-Dioxaborinan-2-yl)benzonitrile

3-(1,3,2-Dioxaborinan-2-yl)benzonitrile

Cat. No.: B8145363
M. Wt: 187.00 g/mol
InChI Key: JANBWDSIRRHGLC-UHFFFAOYSA-N
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Description

3-(1,3,2-Dioxaborinan-2-yl)benzonitrile is a boronate ester derivative featuring a benzonitrile moiety substituted at the 3-position with a six-membered 1,3,2-dioxaborinane ring. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronate group's ability to facilitate carbon-carbon bond formation. Its molecular formula is C₁₀H₁₀BNO₂, with a molecular weight of 187.00 g/mol . While direct synthesis details for this specific isomer are sparse in the provided evidence, analogous compounds suggest preparation via cyclization reactions between boronic acids and diols .

Properties

IUPAC Name

3-(1,3,2-dioxaborinan-2-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO2/c12-8-9-3-1-4-10(7-9)11-13-5-2-6-14-11/h1,3-4,7H,2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANBWDSIRRHGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC(=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Reactants :

    • 3-Cyanophenylboronic acid (1 equiv)

    • 1,3-Propanediol (1.1 equiv)

    • Solvent: Dichloromethane or toluene (anhydrous)

  • Procedure :

    • Combine reactants in anhydrous solvent under nitrogen.

    • Reflux with a Dean-Stark trap for 16–24 hours to azeotropically remove water.

    • Concentrate the filtrate to obtain the product as a white solid.

  • Yield : 85–99%.

Key Considerations

  • Water Removal : Critical for preventing boronic acid hydrolysis. Molecular sieves or toluene reflux improve efficiency.

  • Scalability : Demonstrated in multi-kilogram batches for pharmaceutical intermediates.

Grignard Reaction with 3-Bromobenzonitrile

This two-step method generates the boronic acid intermediate in situ before esterification.

Step 1: Formation of 3-Cyanophenylboronic Acid

  • Reactants :

    • 3-Bromobenzonitrile (1 equiv)

    • Trimethyl borate (1.2 equiv)

    • Magnesium turnings (3 equiv)

  • Procedure :

    • Generate Grignard reagent (3-bromobenzonitrile + Mg) in THF under nitrogen.

    • Add trimethyl borate at 0°C, then warm to room temperature.

    • Quench with acidic water (pH 3–4) and extract with isopropyl acetate.

  • Intermediate Yield : 80–85%.

Step 2: Esterification with 1,3-Propanediol

  • Follows the protocol in Section 1, yielding 3-(1,3,2-dioxaborinan-2-yl)benzonitrile.

Advantages

  • Avoids isolation of hygroscopic boronic acid, enhancing practicality.

Transesterification from Pinacol Boronates

A versatile approach for modifying pre-existing boronate esters.

Reaction Protocol

  • Reactants :

    • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (1 equiv)

    • 1,3-Propanediol (2 equiv)

    • Catalyst: Methanesulfonic acid (0.1 equiv)

  • Procedure :

    • Reflux in toluene for 12 hours.

    • Purify via silica gel chromatography (ethyl acetate/hexane).

  • Yield : 70–75%.

Applications

  • Ideal for lab-scale diversification of boronate libraries.

Continuous-Flow Metal-Free Borylation

A modern, scalable method leveraging photochemical activation.

Reaction Protocol

  • Reactants :

    • 3-Iodobenzonitrile (1 equiv)

    • Bis(pinacolato)diboron (1.5 equiv)

    • Photoinitiator: TMDAM (0.5 equiv)

  • Procedure :

    • Pump reactants through a UV-irradiated microreactor at 52 μL/min.

    • Extract with ethyl acetate and purify via column chromatography.

  • Yield : 78%.

Advantages

  • Avoids transition metals, reducing contamination risks.

Comparative Analysis of Methods

Method Yield Complexity Scalability Cost Efficiency
Direct Esterification85–99%LowHighHigh
Grignard Route80–85%ModerateModerateModerate
Transesterification70–75%LowLowLow
Continuous-Flow Borylation78%HighHighModerate

Industrial-Scale Purification Techniques

Crystallization Optimization

  • Solvent System : Recrystallization from methyl ethyl ketone/n-heptane (1:3 v/v) achieves >99% purity.

  • Temperature Gradients : Slow cooling (5°C/hour) enhances crystal uniformity.

Chromatography

  • Mobile Phase : Ethyl acetate/hexane (1:10) resolves boronate esters effectively .

Chemical Reactions Analysis

Types of Reactions

3-(1,3,2-Dioxaborinan-2-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Amines.

    Substitution: Biaryl compounds.

Scientific Research Applications

Chemistry

3-(1,3,2-Dioxaborinan-2-yl)benzonitrile serves as a versatile building block in organic synthesis. Its boron-containing structure allows it to participate in various reactions, particularly:

  • Suzuki-Miyaura Couplings : This compound can be utilized in cross-coupling reactions to form carbon-carbon bonds, enabling the synthesis of complex organic molecules.
  • Synthesis of Boron-containing Compounds : It acts as an intermediate in the preparation of other boron derivatives, which are valuable in materials science and catalysis .

Biology

In biological research, this compound is significant for its potential interactions with biological molecules:

  • AMPA Receptor Antagonism : The compound has been investigated for its role as an antagonist at the AMPA receptor, which is crucial in modulating glutamatergic neurotransmission. This mechanism is relevant for developing treatments for neurological disorders such as epilepsy and neurodegenerative diseases .

Medicine

The medicinal applications of this compound are particularly promising:

  • Therapeutic Agents : Research indicates that compounds similar to this one exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, studies on related boron-containing compounds have shown effectiveness against various cancer cell lines .
  • Anti-inflammatory Potential : The compound may also modulate inflammatory responses by affecting cytokine production, thus providing therapeutic benefits in inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(1,3,2-Dioxaborinan-2-yl)benzonitrile involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating reactions such as cross-coupling. The nitrile group can also participate in interactions with electrophiles, enhancing the compound’s reactivity in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

2-(1,3,2-Dioxaborinan-2-yl)benzonitrile
  • CAS : 172732-52-4
  • Molecular Formula: C₁₀H₁₀BNO₂
  • Key Differences : The boronate ester is attached at the 2-position of the benzonitrile ring.
  • Synthesis: Prepared via reaction of 2-cyanobenzeneboronic acid with 1,3-propanediol in organic solvents, yielding ~55% .
  • Applications : Used in cross-coupling reactions; hazards include irritation (H315, H319, H335) .
4-(1,3,2-Dioxaborinan-2-yl)benzonitrile
  • CAS: Not explicitly provided, but analogous derivatives (e.g., 4-(1,3,2-dioxaborinan-2-yl)chlorobenzene, CAS 11881-55) suggest similar reactivity .
  • Key Differences : Substitution at the 4-position alters electronic effects and steric accessibility.

Substituted Dioxaborinane Derivatives

3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
  • CAS : 214360-45-9
  • Molecular Formula: C₁₂H₁₄BNO₂
  • Key Differences : The dioxaborinane ring is substituted with two methyl groups at the 5-position, enhancing steric bulk.
  • Physical Properties : Density = 1.08 g/cm³; boiling point = 350.2°C; vapor pressure = 4.48E-05 mmHg at 25°C .
3-(Bromomethyl)-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
  • CAS: Not explicitly listed (see ).
  • Key Differences : Bromine substituent introduces a reactive site for further functionalization.
  • Synthesis : Achieved via bromination of a precursor using N-bromosuccinimide (NBS) and AIBN, yielding 97.9% .

Electronically Modified Derivatives

2-Chloro-6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
  • CAS : 883899-06-7
  • Molecular Formula: C₁₂H₁₃BClNO₂
  • Key Differences : Chlorine substituent at the 2-position introduces electron-withdrawing effects, altering reaction kinetics .
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-6-methoxybenzonitrile
  • CAS : 883899-02-3
  • Molecular Formula: C₁₃H₁₆BNO₃

Comparative Analysis

Physicochemical Properties

Compound CAS Density (g/cm³) Boiling Point (°C) Vapor Pressure (mmHg)
3-(1,3,2-Dioxaborinan-2-yl)benzonitrile - - - -
3-(5,5-Dimethyl-dioxaborinan-2-yl)benzonitrile 214360-45-9 1.08 350.2 4.48E-05
4-(1,3,2-Dioxaborinan-2-yl)chlorobenzene 11881-55 - - -

Biological Activity

3-(1,3,2-Dioxaborinan-2-yl)benzonitrile , also known by its CAS number 172732-52-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₀H₁₀BNO₂
  • Molecular Weight : 187.00 g/mol
  • Physical State : White powder
  • Melting Point : 46-56 °C
  • Density : 1.13 g/cm³

The biological activity of this compound is primarily attributed to its structural properties that allow it to interact with various molecular targets. The compound is believed to function as an enzyme inhibitor , affecting cellular processes that are crucial for disease progression, particularly in cancer.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance:

  • Inhibition of Cell Proliferation : Studies have shown that benzofuran derivatives can inhibit the growth of various cancer cell lines, including colorectal and breast cancer cells .
  • Mechanisms of Action :
    • Inhibition of Farnesyl-protein Transferase (FPTase), which is involved in the post-translational modification of proteins essential for cancer cell survival .
    • Induction of apoptosis in malignant cells through modulation of signaling pathways .

Antimicrobial Activity

Some derivatives of dioxaborinane compounds have been explored for their antimicrobial effects. Preliminary studies suggest potential efficacy against certain bacterial strains, although comprehensive clinical trials are necessary to substantiate these findings.

Case Studies and Research Findings

StudyFindings
Study on Benzofuran Compounds Demonstrated effectiveness against multiple cancer types including lung and prostate cancers.
Mechanism Exploration Identified FPTase inhibition as a key mechanism for anticancer activity.
Antimicrobial Efficacy Preliminary results indicated potential against specific bacteria; further validation needed.

Applications in Medicinal Chemistry

The compound is being investigated for its role in developing new therapeutic agents. Its derivatives are particularly noted for:

  • Cancer Treatment : As part of a combination therapy with other chemotherapeutics to enhance efficacy.
  • Neurological Disorders : Potential use in synthesizing AMPA receptor antagonists for conditions like epilepsy and neurodegenerative diseases .

Q & A

Q. Key Variables Affecting Yield :

  • Temperature : Lower temperatures (e.g., 20°C) may reduce side reactions.
  • Reaction Time : Prolonged stirring could improve cyclization but risk hydrolysis.
  • Purification : Chromatography or recrystallization impacts final purity and yield.
MethodReactantsConditionsYieldReference
A2-Cyanophenylboronic acid + 1,3-propanediol20°C, 1 h82.4%
BSame reactantsUnspecified~55%

How can researchers confirm the structural integrity of this compound?

Q. Basic | Characterization Techniques

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and nitrile carbon (δ ~115 ppm). Boron-adjacent protons (dioxaborinane ring) appear at δ 1.5–4.0 ppm .
    • ¹¹B NMR : A singlet near δ 30 ppm confirms boronate ester formation .
  • HPLC : Assess purity (>97% by area) when suppliers lack analytical data (e.g., Sigma-Aldrich products) .

Q. Recommended Workflow :

Synthesis Validation : Compare NMR data with literature.

Purity Check : Use HPLC with a C18 column (acetonitrile/water gradient).

What are the stability considerations for handling this compound?

Basic | Stability and Storage
Boronic esters are moisture-sensitive. Key precautions:

  • Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis .
  • Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for moisture-free reactions .

Q. Stability Tests :

  • Monitor hydrolysis via ¹H NMR (disappearance of boronate peaks) over 24 hours in humid conditions.

How is this compound utilized in cross-coupling reactions?

Advanced | Application in Organic Synthesis
The compound serves as a boronate precursor in Suzuki-Miyaura couplings :

  • Reactivity : The electron-withdrawing nitrile group enhances electrophilicity, facilitating transmetallation with Pd catalysts .
  • Optimization : Use Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C for aryl-aryl bond formation .

Example Reaction :
this compound + 4-bromotoluene → 3-(p-tolyl)benzonitrile (yield: 70–85%).

How can researchers resolve contradictions in reported synthesis yields (e.g., 55% vs. 82%)?

Advanced | Data Contradiction Analysis
Discrepancies arise from:

  • Stoichiometry : Excess diol (1,3-propanediol) in Method A drives equilibrium toward product .
  • Workup Differences : Method A isolates the product via aqueous extraction, while Method B may involve column chromatography losses .

Q. Experimental Design Recommendations :

  • DoE (Design of Experiments) : Vary temperature, time, and diol equivalents to map optimal conditions.
  • In Situ Monitoring : Use FT-IR to track boronic acid conversion.

What computational tools predict the reactivity of this compound in catalytic systems?

Q. Advanced | Computational Modeling

  • DFT Calculations : Simulate transition states (e.g., Gaussian 16) to evaluate steric/electronic effects of the nitrile group on Pd coordination .
  • Molecular Dynamics : Predict hydrolysis rates in aqueous environments (e.g., GROMACS) .

Q. Key Parameters :

  • Electrostatic Potential Maps : Highlight nucleophilic/electrophilic sites.
  • HOMO-LUMO Gaps : Correlate with oxidative addition efficiency.

How can mechanistic studies elucidate hydrolysis pathways of this compound?

Advanced | Mechanistic Analysis
Hydrolysis proceeds via:

Boron-Oxygen Cleavage : Acidic/basic conditions break the dioxaborinane ring.

Nitrile Stability : The CN group remains intact under mild hydrolysis (pH 5–9) .

Q. Methodology :

  • Kinetic Studies : Monitor pH-dependent hydrolysis (UV-Vis at λ = 260 nm).
  • Isotope Labeling : Use D₂O to track protonation sites in ¹H NMR .

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